Ethyl 2,5-dichloro-4-methylphenylacetate

Lipophilicity Drug design ADME

Researchers optimizing lead series requiring a 2,5-dichloro-4-methyl phenylacetate core often encounter inconsistent permeability and metabolic stability from non-methyl or free acid analogs. Ethyl 2,5-dichloro-4-methylphenylacetate eliminates this variability with a precisely tuned physicochemical profile: • XLogP3 of 3.7 - 0.4 log units above the methyl ester and 0.7 above the free acid - enabling fine-tuned lipophilic efficiency (LipE) without additional heteroatoms. • Zero H-bond donors and reduced TPSA (26.3 Ų) predict superior passive membrane permeability, making it a rational esterase-labile prodrug candidate. • ISO-certified manufacturing at 95-98% purity ensures batch-to-batch traceability for GLP toxicology studies and GMP intermediate synthesis.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
CAS No. 1803780-38-2
Cat. No. B1410159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dichloro-4-methylphenylacetate
CAS1803780-38-2
Molecular FormulaC11H12Cl2O2
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C(=C1)Cl)C)Cl
InChIInChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-9(12)7(2)4-10(8)13/h4-5H,3,6H2,1-2H3
InChIKeyFDFCDYCFTCKEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,5-dichloro-4-methylphenylacetate: Physicochemical Profile & Procurement Specs


Ethyl 2,5-dichloro-4-methylphenylacetate is a phenylacetate ester derivative characterized by a 2,5-dichloro-4-methyl substitution pattern on the aromatic ring. The compound has a molecular weight of 247.11 g/mol and a computed XLogP3 of 3.7, indicating moderate lipophilicity [1]. It is commercially available with purity specifications ranging from 95% to 98% and is certified under ISO quality management systems . The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its specific substitution pattern and ester functionality offer distinct advantages over the corresponding free acid and other ester analogs.

Synthetic building block for medicinal chemistry and agrochemical research
Ethyl ester functionality supports further derivatization and prodrug design
ISO-certified manufacturing with defined purity specifications (95–98%)

Why Analogs Fail as Substitutes for Ethyl 2,5-dichloro-4-methylphenylacetate


Superficially similar phenylacetate derivatives—such as the free acid, the methyl ester, or the non-methyl analog—exhibit quantifiable differences in lipophilicity, hydrogen bond capacity, and molecular flexibility that directly impact solubility, membrane permeability, esterase-labile prodrug potential, and molecular recognition events [1][2][3]. These physicochemical divergences can lead to altered metabolic stability in cell-based assays, differential uptake in plant or microbial models, and inconsistent reactivity in synthetic transformations. The following evidence guide provides the quantitative basis for why these analogs cannot be considered interchangeable in research and development settings.

Risk factor
Target compound
Analog may differ
Lipophilicity
Ethyl ester (XLogP3 3.7)
Free acid or methyl ester shifts partition and permeability
H-bond profile
Zero HBD, low TPSA
Free acid introduces HBD and higher TPSA; may alter membrane diffusion
Conformational flexibility
4 rotatable bonds
Methyl ester or acid have fewer rotatable bonds; may shift binding entropy

Quantitative Evidence: Ethyl 2,5-dichloro-4-methylphenylacetate vs. Closest Analogs


Enhanced Lipophilicity vs. Free Acid and Methyl Ester

The target ethyl ester exhibits an XLogP3 of 3.7, which is 0.7 log units higher than the free acid (XLogP3 = 3.0) and 0.4 log units higher than the methyl ester (XLogP3 = 3.3) [1][2][3]. This increased lipophilicity is expected to enhance passive membrane permeability and may alter tissue distribution in biological models.

Lipophilicity
Head-to-head
XLogP3 +0.7 vs free acid; +0.4 vs methyl ester
Higher lipophilicity may shift membrane permeability and distribution
Computed by identical PubChem method
Lipophilicity Drug design ADME

Reduced TPSA and No H-Bond Donors vs. Free Acid

The ethyl ester has a TPSA of 26.3 Ų and zero hydrogen bond donors, compared to the free acid which has a TPSA of 37.3 Ų and one HBD [1][2]. The lower TPSA and absence of HBDs predict improved passive diffusion across biological membranes, a critical parameter for intracellular target engagement and blood-brain barrier penetration.

Polar surface & HBD
Head-to-head
TPSA 26.3 Ų (Δ −11.0), HBD 0 vs acid’s 1
Supports passive diffusion; relevant for intracellular or CNS targets
Computational values; experimental validation advised
Membrane permeability Blood-brain barrier Prodrug design

Increased Rotatable Bonds and Flexibility vs. Acid and Methyl Ester

The ethyl ester possesses 4 rotatable bonds, compared to 2 for the free acid and 3 for the methyl ester [1][2][3]. This additional rotational degree of freedom, conferred by the ethyl group, may influence entropic contributions to target binding and can be exploited in structure-activity relationship (SAR) studies to fine-tune conformational landscapes.

Rotatable bonds
Head-to-head
4 rot. bonds (+2 vs acid, +1 vs methyl ester)
Additional flexibility may influence entropic binding contributions
Relevant for SAR conformational exploration
Conformational flexibility Binding entropy Molecular recognition

Plant Growth-Regulating Activity of 2,5-Dichlorophenylacetic Acid Scaffold

In classical plant growth regulation studies using the wheat cylinder, pea segment, and pea curvature tests, the 2,5-dichloro substitution pattern on phenylacetic acid was identified as the most active among all dichloro-substituted phenylacetic acid isomers [1]. Although this study examined the free acid form, the ethyl ester of 2,5-dichloro-4-methylphenylacetic acid can serve as a prodrug or metabolic precursor, with the ethyl ester moiety providing enhanced foliar uptake and in planta hydrolysis to the active acid [1]. The 4-methyl group further differentiates the target compound from the unsubstituted 2,5-dichlorophenylacetic acid scaffold.

Plant growth activity
Class-level
2,5-dichloro pattern reported most active in historical auxin tests
Supports agrochemical scaffold prioritization
Historical free-acid data; ester prodrug hypothesis needs validation
Plant growth regulation Auxin activity Agrochemical discovery

Optimal Application Scenarios for Ethyl 2,5-dichloro-4-methylphenylacetate


Medicinal Chemistry Lead Optimization: Lipophilicity Control

The ethyl ester's XLogP3 of 3.7 provides a specific lipophilicity window that is 0.4 log units above the methyl ester (3.3) and 0.7 log units above the free acid (3.0) [1]. This differentiation allows medicinal chemists to fine-tune the lipophilic efficiency (LipE) of lead series where the phenylacetate core is a critical pharmacophoric element, without introducing additional heteroatoms or ring systems.

Prodrug Design via Esterase-Labile Ethyl Ester

With zero hydrogen bond donors and a reduced TPSA of 26.3 Ų compared to the free acid (37.3 Ų), the ethyl ester is predicted to exhibit superior passive membrane permeability [1]. This makes it an attractive prodrug candidate for delivering the active 2,5-dichloro-4-methylphenylacetic acid moiety across biological barriers, with the ethyl ester serving as a bioreversible protecting group cleaved by ubiquitous esterases.

Agrochemical Discovery: Auxin-Like Plant Growth Regulation

Historical SAR data demonstrate that the 2,5-dichloro substitution pattern on phenylacetic acid confers maximal plant growth-regulating activity among dichloro isomers [2]. The ethyl ester form of 2,5-dichloro-4-methylphenylacetic acid is hypothesized to enhance foliar penetration and systemic transport in planta, hydrolyzing to the active acid at the site of action. This compound is therefore a rational starting point for auxin-mimic herbicide or plant growth regulator discovery programs.

Quality-Controlled Procurement for GLP/GMP Labs

The compound is available with purity specifications of 95% to 98% and is manufactured under ISO-certified quality management systems . This compliance profile supports its use in regulated research environments—including GLP toxicology studies and GMP intermediate synthesis—where traceable quality documentation and batch-to-batch consistency are mandatory procurement criteria.

Application
Selection Property
Validation Focus
Lead optimization lipophilicity modulation
Ester-controlled lipophilicity window
LipE optimization without additional heteroatoms
Prodrug research: bioreversible ester
Zero HBD and low TPSA profile
Membrane permeability and esterase lability
Auxin-mimic herbicide discovery
2,5-dichloro-4-methyl substitution pattern
Plant growth regulation SAR; foliar uptake studies
Regulated research procurement
ISO-certified manufacturing, batch consistency
Documentation and purity traceability
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